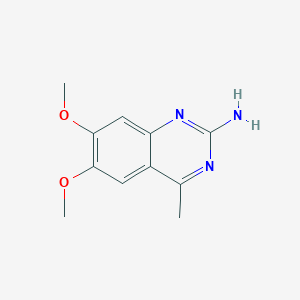
6,7-Dimethoxy-4-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C11H13N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with methylamine under anhydrous conditions. The reaction is carried out in a solvent such as 1,4-dioxane, with potassium phosphate as a base . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-methylquinazolin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
6,7-Dimethoxy-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the tyrosine kinase c-Met, which plays a crucial role in cancer development. The compound binds to the ATP-binding site of c-Met kinase, inhibiting its activity and leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-Chloro-6,7-dimethoxyquinazoline: This compound is a precursor in the synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine and has its own set of applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
6,7-dimethoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-7-4-9(15-2)10(16-3)5-8(7)14-11(12)13-6/h4-5H,1-3H3,(H2,12,13,14) |
InChIキー |
KPTPLPZZFSINLA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC2=CC(=C(C=C12)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



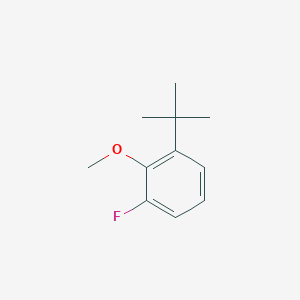
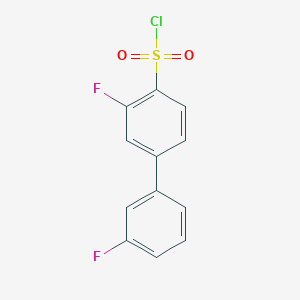
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)
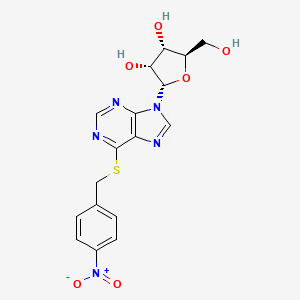
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
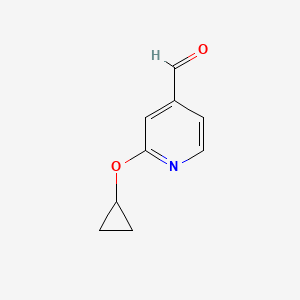
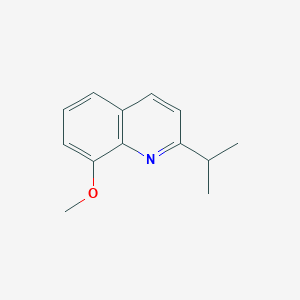
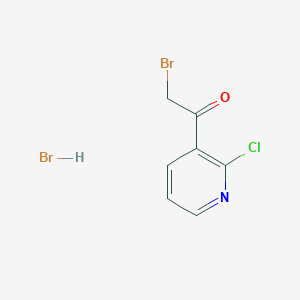
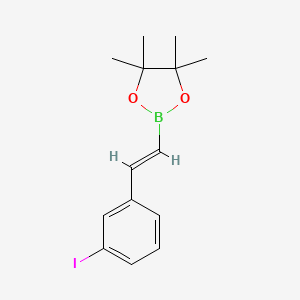
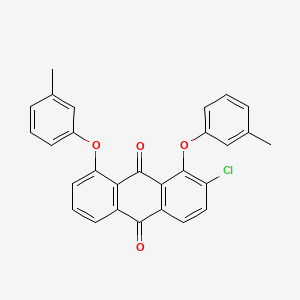

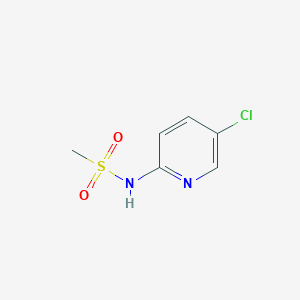
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
